Thioxanthene

概述

描述

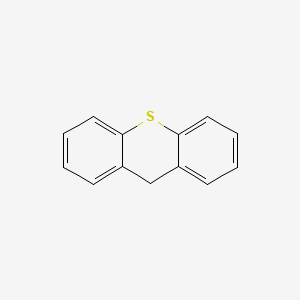

Thioxanthene is a chemical compound characterized by a central tricyclic structure. It is closely related to phenothiazines, another group of compounds with a similar tricyclic structure. The primary difference between thioxanthenes and phenothiazines is the replacement of the nitrogen atom in the central ring of phenothiazines with a sulfur atom in thioxanthenes . Thioxanthenes are known for their applications in the pharmaceutical industry, particularly as antipsychotic agents .

准备方法

Synthetic Routes and Reaction Conditions: Thioxanthene can be synthesized through various methods. One common approach involves the cyclization of diaryl sulfides. For instance, the reaction of diphenyl sulfide with sulfur and iodine under high-temperature conditions can yield this compound . Another method involves the nucleophilic substitution reaction of thioxanthen-9-ol with indoles, catalyzed by iodine, which provides an efficient route to this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iodine, and green solvents can enhance the efficiency and environmental sustainability of the production process .

化学反应分析

Types of Reactions: Thioxanthene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions involving this compound often use reagents like indoles and catalysts such as iodine.

Major Products: The major products formed from these reactions include this compound derivatives with various functional groups, which can exhibit different biological and chemical properties .

科学研究应用

Antipsychotic Applications

Thioxanthene derivatives are widely recognized for their efficacy as antipsychotic agents. They are primarily utilized in the treatment of schizophrenia and other psychotic disorders. The mechanism of action involves antagonism of dopamine D2 receptors in the brain, which helps alleviate symptoms of psychosis. Additionally, these compounds exhibit activity at serotonin and adrenergic receptors, contributing to their therapeutic effects and side effect profiles .

Clinical Efficacy

- Chlorprothixene : Introduced in 1959, it has been effective for managing acute psychotic episodes.

- Flupenthixol : Known for its long-acting formulation, it provides sustained control over psychotic symptoms.

- Clopenthixol : Demonstrates both antipsychotic and anxiolytic properties.

Antimicrobial Properties

In addition to their neuroleptic effects, this compound derivatives have shown promising antimicrobial activities. Research has identified their effectiveness against a variety of pathogens, including bacteria and viruses.

Case Studies

- A study highlighted that flupenthixol exhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL .

- Another investigation revealed that clopenthixol sulfoxide demonstrated potent antibacterial action with MIC values as low as 1.6 to 3.1 µg/mL against various microorganisms .

Antitumor Activity

Recent studies have explored the potential of this compound derivatives as anticancer agents. Certain compounds have been identified as effective in inhibiting tumor cell growth through mechanisms such as apoptosis induction and modulation of autophagy.

Research Findings

- Tetracyclic thioxanthenes have been recognized for their ability to sensitize cancer cells to chemotherapy agents like doxorubicin, enhancing treatment efficacy .

- A specific this compound derivative demonstrated significant antitumor activity across multiple cancer cell lines (e.g., breast adenocarcinoma and melanoma), with GI50 values below 10 µM .

Emerging Research Directions

The ongoing research into this compound derivatives continues to reveal new therapeutic potentials:

- Theranostic Applications : Some compounds are being developed as dual-function agents that can diagnose and treat cancers simultaneously.

- Antiviral Research : The exploration of thioxanthenes as potential treatments for viral infections is gaining traction due to their broad-spectrum activity against various pathogens.

作用机制

Thioxanthene exerts its effects primarily through the inhibition of dopamine receptors in the brain. By blocking the action of D2 neuroreceptors, this compound reduces the release of dopamine and other hypothalamic and hypophyseal hormones . This mechanism is similar to that of phenothiazines, but this compound’s unique structure allows for different pharmacological properties .

相似化合物的比较

Phenothiazines: Both thioxanthenes and phenothiazines have a tricyclic structure, but phenothiazines contain a nitrogen atom in the central ring instead of sulfur.

Uniqueness of Thioxanthene: this compound’s unique sulfur-containing tricyclic structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs. Its ability to act as a photocatalyst and its use in antipsychotic medications highlight its versatility and importance in various fields of research and industry .

生物活性

Thioxanthene, a compound belonging to the class of tricyclic compounds, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article presents a comprehensive overview of the biological activities associated with this compound derivatives, highlighting their potential therapeutic applications and underlying mechanisms.

Overview of this compound

This compound derivatives are structurally related to xanthene and have been synthesized for various pharmacological purposes. They are primarily recognized for their antipsychotic properties, but recent studies have expanded their potential to include anticancer and anti-inflammatory activities.

Antitumor Activity

Recent research has demonstrated that certain this compound derivatives exhibit significant antitumor activity. For example:

- Compound 4 : This derivative has shown promising results in inhibiting cell growth in several cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma). It operates by modulating autophagy and inducing apoptosis, making it a candidate for further development as a cancer treatment .

- Compound 2 : Exhibited an IC50 value of 161.3 ± 41 nM against Hep G2 cells (hepatocellular carcinoma), indicating effective inhibition of cancer cell proliferation .

The mechanisms through which this compound derivatives exert their biological effects include:

- Inhibition of P-glycoprotein : Some this compound compounds have shown the ability to inhibit P-glycoprotein, a protein that often contributes to drug resistance in cancer therapies. This dual action enhances the efficacy of conventional drugs like doxorubicin in resistant cell lines .

- Antioxidant Properties : Certain this compound derivatives possess potent antioxidant activity, with one compound demonstrating an IC50 of 15.44 ± 6 nM in antioxidant assays . This property may contribute to their overall therapeutic potential by reducing oxidative stress in cells.

Anti-inflammatory Activity

This compound derivatives have also been evaluated for their anti-inflammatory properties:

- Compound 7 : This compound displayed high selectivity for cyclooxygenase-2 (COX-2) with an IC50 value of 4.37 ± 0.78 nM, suggesting its potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Research indicates that modifications to the this compound core can significantly influence biological activity:

| Compound | Activity Type | IC50 Value | Notes |

|---|---|---|---|

| Compound 2 | Antitumor | 161.3 ± 41 nM | Effective against Hep G2 cells |

| Compound 4 | Antitumor | Not specified | Induces apoptosis and modulates autophagy |

| Compound 7 | Anti-inflammatory | 4.37 ± 0.78 nM | Selective COX-2 inhibitor |

Case Studies

- Fluorescence Microscopy Study : One study utilized fluorescence microscopy to demonstrate that certain this compound derivatives could accumulate intracellularly, serving as fluorescent dyes for imaging applications in cancer research .

- In Vivo Efficacy : In mouse xenograft models, compound 4 showed significant tumor reduction, supporting its potential as a lead compound for cancer therapy .

常见问题

Basic Research Questions

Q. What experimental methods are used to determine the thermodynamic stability of thioxanthene?

- Methodology :

- Combustion calorimetry measures the standard molar enthalpy of formation (ΔfH°) via energy of combustion in oxygen .

- Vacuum drop microcalorimetry and static vapor pressure measurements determine enthalpy of sublimation (ΔsubH°) across crystalline and liquid phases .

- G3(MP2)//B3LYP composite computational procedures validate experimental data using homodesmotic reactions to model molecular stability .

Q. How are this compound derivatives synthesized for pharmacological studies?

- Methodology :

- Grignard reactions : For example, reacting 3-dimethylaminopropylmagnesium bromide with 2-chlorothioxanthone to synthesize chlorprothixene .

- Sulfonation and nucleophilic substitution : Sulfonation of 9H-thioxanthene with chlorosulfonic acid, followed by reactions with dimethylamine or piperazine derivatives to introduce functional groups (e.g., thiothixene) .

- Reductive alkylation : Borohydride reduction of ketones to secondary alcohols, followed by dehydration to form double-bonded side chains .

Q. What spectroscopic techniques characterize this compound's molecular conformation?

- Methodology :

- Molar Kerr constants and dipole moments in solvents (e.g., CCl₄, benzene) reveal nonplanar, folded conformations with dihedral angles of ~135°–160° .

- Infrared spectroscopy analyzes sulfoxide conformers via complexation with Lewis acids (e.g., BF₃) .

Advanced Research Questions

Q. How do polymorphism and molecular conformations affect this compound's mechanochromic properties?

- Methodology :

- Solvent-dependent recrystallization : Optimize solvents (e.g., ethyl acetate, hexane) to isolate polymorphs (e.g., TXENE-G, TXENE-Y, TXENE-R) with distinct packing modes (up–down vs. up–up conformers) .

- Crystal structure analysis : X-ray diffraction (XRD) correlates intermolecular interactions (e.g., π-π stacking) with fluorescence shifts under mechanical stress .

- DFT calculations : Model energy barriers between conformers to explain mechanochromic transitions .

Q. What methodologies resolve contradictions in electrical conductivity data for this compound single crystals?

- Methodology :

- Purification and crystal growth : Use vacuum sublimation to minimize impurities and defects, critical for reproducible I-V measurements .

- Activation energy analysis : Compare conductivity at varying temperatures (6–46°C) to differentiate intrinsic (S-atom-mediated) vs. extrinsic (electrode-injected) charge carriers .

- Cross-verification : Reconcile discrepancies using computational models (e.g., Pope-Kalmann theory for saturation currents) and replicate experiments under inert atmospheres .

Q. How are this compound derivatives evaluated for anticancer and anti-inflammatory activity?

- Methodology :

- In vitro assays : Test synthesized tertiary alcohols (e.g., compound 3) against cancer cell lines (e.g., Caco-2, HepG2) using MTT assays to determine IC₅₀ values .

- Enzyme inhibition studies : Measure COX-2 selectivity via competitive binding assays (e.g., compound 7: IC₅₀ = 4.37 nM, selectivity ratio = 3.83) .

- SAR analysis : Modify side chains (e.g., cysteine conjugation) to optimize redox activity and nucleophilic binding .

Q. What computational approaches validate this compound's thermodynamic and electronic properties?

- Methodology :

- Composite methods : G3(MP2)//B3LYP calculations predict ΔfH°(gas) with <5% error compared to experimental data .

- Charge transport modeling : Simulate band structures using density functional theory (DFT) to explain conductivity differences between this compound and thianthrene .

Q. Methodological Challenges and Solutions

Q. How to address discrepancies in phase transition data for this compound?

- Approach :

- Combine direct (microcalorimetry) and indirect (vapor pressure) methods to refine triple-point coordinates (e.g., T = 402.71 K, p = 144.7 Pa) .

- Use differential scanning calorimetry (DSC) to detect metastable phases and hysteresis effects .

Q. What strategies improve the accuracy of titrimetric assays for this compound derivatives?

- Approach :

- Bromination-based titration : Use 1,3-dibromo-5,5-dimethylhydantoin as a titrant with iodimetric back-titration for chlorprothixene quantification (error <2% vs. pharmacopeial methods) .

- pH-controlled reaction conditions : Minimize side reactions (e.g., sulfoxide overoxidation) by maintaining acidic buffers .

Q. How to design SAR studies for this compound-based antioxidants?

属性

IUPAC Name |

9H-thioxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUJGAVDBINPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180732 | |

| Record name | Thioxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261-31-4 | |

| Record name | Thioxanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-dibenzo[b,e]thiin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3P67894A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。